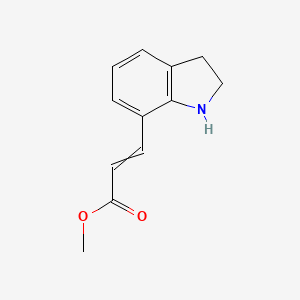
Methyl 3-indolin-7-ylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-indolin-7-ylprop-2-enoate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-indolin-7-ylprop-2-enoate typically involves the use of indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another method involves the use of a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key indole unit .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-indolin-7-ylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-indolin-7-ylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 3-indolin-7-ylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, which can lead to a range of biological effects. For example, it may bind to serotonin receptors, influencing neurotransmission and mood regulation .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-indolin-7-ylprop-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
These compounds share the indole core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Methyl 3-indolin-7-ylprop-2-enoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant data from recent studies.
Chemical Structure and Properties
This compound features a unique indole structure that is known for its diverse biological activities. The molecular formula is C12H11N with a molecular weight of approximately 183.23 g/mol. The compound's structure allows for interactions with various biological targets, making it a valuable candidate for further research.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity against Gram-positive bacteria, specifically Staphylococcus aureus. The observed MIC values ranged from 16 to 64 µg/mL, suggesting that this compound could be developed as a potential antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 64 |
| Escherichia coli | Not tested |
| Pseudomonas aeruginosa | Not tested |
Anticancer Activity
This compound has also shown promising anticancer properties in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases, which are critical mediators in the apoptotic pathway. Specifically, the compound was found to increase the activity of caspases 3 and 7 significantly after prolonged exposure .
Case Studies:
- K562 Cell Line Study : In experiments with K562 leukemia cells, this compound increased caspase activity by up to 2.31-fold after 48 hours of treatment, indicating strong pro-apoptotic effects .
- Non-Small Cell Lung Cancer : The compound exhibited IC50 values as low as 0.32 µM against non-small cell lung cancer (A549) cells, demonstrating potent anticancer activity .
The mechanism by which this compound exerts its biological effects appears to involve modulation of the STAT3/ROS axis. This pathway is crucial for regulating cell survival and proliferation, particularly in cancer cells. By inhibiting interleukin 6 (IL-6) release and affecting reactive oxygen species (ROS) levels, the compound may disrupt cancer cell survival signaling .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 3-(2,3-dihydro-1H-indol-7-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-6,13H,7-8H2,1H3 |
InChI-Schlüssel |
VLYRBJIFQNJHDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=CC2=C1NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















